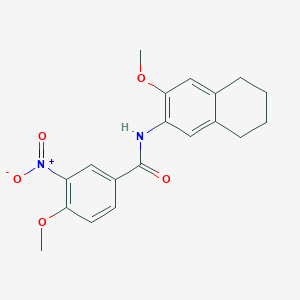

![molecular formula C13H13ClN4O2S2 B3543387 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B3543387.png)

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide

説明

The compound is a derivative of 1,3,4-thiadiazole . It’s part of a series of compounds that were designed and synthesized for their potential antimicrobial activities . The compound is synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .

Synthesis Analysis

The synthesis of this compound involves three steps starting from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The molecular structure of this compound is characterized by 1H NMR, 13C NMR, IR, MS, and elemental analysis . The compound is part of the 1,3,4-thiadiazole derivatives .Chemical Reactions Analysis

The compound is synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Physical and Chemical Properties Analysis

The compound has a linear formula of C17H13Cl2N3OS3 . More detailed physical and chemical properties might not be readily available as this compound is part of a collection of rare and unique chemicals .作用機序

Target of Action

The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The synthesized compounds could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This process is critical for the survival of certain bacteria, such as Helicobacter pylori, as the conversion of urea to ammonia leads to an increase in pH, which is essential for their survival .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests that it may have good bioavailability .

Result of Action

The inhibition of urease by this compound leads to a decrease in the production of ammonia and carbon dioxide from urea . This can disrupt the survival of certain bacteria, such as Helicobacter pylori, which rely on this process to maintain a suitable pH for their survival .

将来の方向性

The compound shows great inhibitory activity with IC50 of 2.85µM . Therefore, it might be a promising candidate for further evaluation . The aim of the study was to synthesize novel compounds against H. pylori bacterium by the mechanism of urease inhibition . Therefore, future directions might include further testing and evaluation of this compound’s efficacy against other bacteria or in different biological systems.

生化学分析

Biochemical Properties

The compound 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide has been found to interact with various enzymes and proteins . For instance, it has been shown to have inhibitory activity against the enzyme urease . The nature of these interactions is complex and involves multiple binding sites on the enzyme .

Cellular Effects

The effects of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide on cells are diverse and depend on the specific cellular context . It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can interact with the active site of the urease enzyme, leading to its inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide can vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are currently lacking .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(5-chloro-2-methylphenyl)acetamide within cells and tissues are complex processes that likely involve various transporters or binding proteins . The compound may also have effects on its localization or accumulation within cells .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name |

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN4O2S2/c1-7-3-4-9(14)5-10(7)16-11(20)6-21-13-18-17-12(22-13)15-8(2)19/h3-5H,6H2,1-2H3,(H,16,20)(H,15,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIFPFJLJZGFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(S2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-4-methoxy-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]benzamide](/img/structure/B3543304.png)

![ethyl 1-[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3543307.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3,5-dimethoxyphenyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3543324.png)

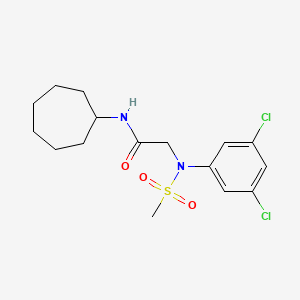

![(5E)-1-cyclohexyl-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3543342.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B3543353.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 2-(ethylamino)benzoate](/img/structure/B3543357.png)

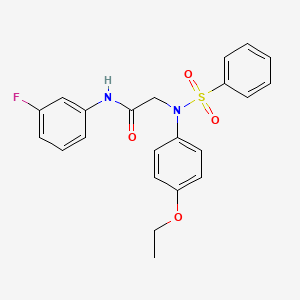

![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3543371.png)

![4-[4-(2-Chloro-4,5-difluorobenzoyl)piperazin-1-yl]-3-fluorobenzonitrile](/img/structure/B3543394.png)

![4-methyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3543399.png)

![3-{[5-(1H-benzimidazol-2-yl)-2-methylphenyl]carbamoyl}phenyl acetate](/img/structure/B3543406.png)

![N-(2,4-dichlorophenyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B3543410.png)